molecular formula C24H22Br2N2O2 B14113367 2-(1-benzofuran-4-yl)-N-[2-bromo-1-(3-phenylpropyl)pyridin-1-ium-4-yl]acetamide;bromide CAS No. 954371-52-9

2-(1-benzofuran-4-yl)-N-[2-bromo-1-(3-phenylpropyl)pyridin-1-ium-4-yl]acetamide;bromide

Cat. No.: B14113367
CAS No.: 954371-52-9
M. Wt: 530.3 g/mol
InChI Key: OONLXNFYGYMTLC-UHFFFAOYSA-N
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Description

2-(1-benzofuran-4-yl)-N-[2-bromo-1-(3-phenylpropyl)pyridin-1-ium-4-yl]acetamide;bromide is a complex organic compound that features a benzofuran moiety, a brominated pyridinium ion, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-benzofuran-4-yl)-N-[2-bromo-1-(3-phenylpropyl)pyridin-1-ium-4-yl]acetamide;bromide typically involves multi-step organic reactions. One common approach is to start with the benzofuran derivative, which is then subjected to bromination to introduce the bromine atom. The brominated benzofuran is then reacted with a pyridine derivative under specific conditions to form the pyridinium ion. Finally, the acetamide group is introduced through an amidation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(1-benzofuran-4-yl)-N-[2-bromo-1-(3-phenylpropyl)pyridin-1-ium-4-yl]acetamide;bromide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran moiety can yield benzofuran-4,5-quinone, while reduction of the pyridinium ion can produce 2-(1-benzofuran-4-yl)-N-[2-bromo-1-(3-phenylpropyl)pyridin-1-yl]acetamide .

Scientific Research Applications

2-(1-benzofuran-4-yl)-N-[2-bromo-1-(3-phenylpropyl)pyridin-1-ium-4-yl]acetamide;bromide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-benzofuran-4-yl)-N-[2-bromo-1-(3-phenylpropyl)pyridin-1-ium-4-yl]acetamide;bromide involves its interaction with specific molecular targets. The benzofuran moiety can intercalate into DNA, affecting its replication and transcription. The pyridinium ion can interact with cellular receptors or enzymes, modulating their activity. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-benzofuran-4-yl)-N-[2-bromo-1-(3-phenylpropyl)pyridin-1-ium-4-yl]acetamide;bromide is unique due to its combination of a benzofuran moiety, a brominated pyridinium ion, and an acetamide group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .

Properties

CAS No.

954371-52-9

Molecular Formula

C24H22Br2N2O2

Molecular Weight

530.3 g/mol

IUPAC Name

2-(1-benzofuran-4-yl)-N-[2-bromo-1-(3-phenylpropyl)pyridin-1-ium-4-yl]acetamide;bromide

InChI

InChI=1S/C24H21BrN2O2.BrH/c25-23-17-20(11-14-27(23)13-5-8-18-6-2-1-3-7-18)26-24(28)16-19-9-4-10-22-21(19)12-15-29-22;/h1-4,6-7,9-12,14-15,17H,5,8,13,16H2;1H

InChI Key

OONLXNFYGYMTLC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC[N+]2=C(C=C(C=C2)NC(=O)CC3=C4C=COC4=CC=C3)Br.[Br-]

Origin of Product

United States

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